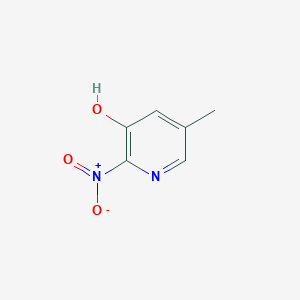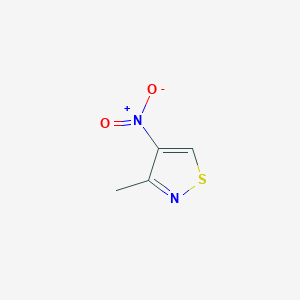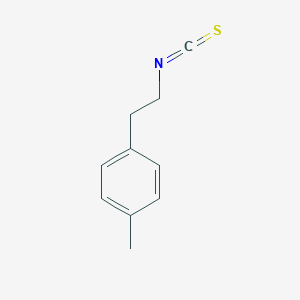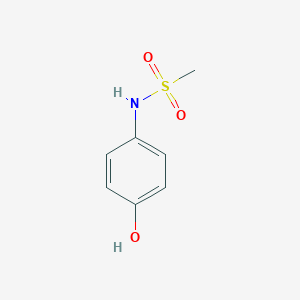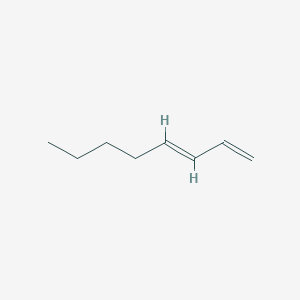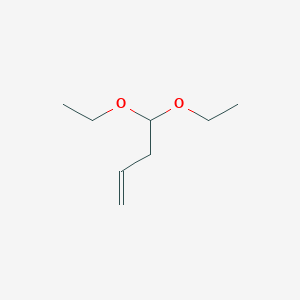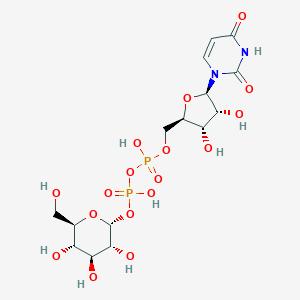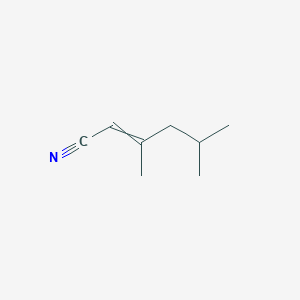![molecular formula C8H12N2O4S2 B086322 N-[4-(methanesulfonamido)phenyl]methanesulfonamide CAS No. 33256-34-7](/img/structure/B86322.png)
N-[4-(methanesulfonamido)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methanesulfonamido)phenyl]methanesulfonamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[4-(methanesulfonamido)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of thymidine, which is essential for DNA synthesis. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of deoxyribonucleotides, which are essential for DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. In addition, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to modulate the immune system by activating T cells and natural killer cells, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability at room temperature, and its low toxicity. However, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has some limitations, including its potential to form complexes with metal ions, which can interfere with the results of experiments involving metal ions. In addition, N-[4-(methanesulfonamido)phenyl]methanesulfonamide can react with other compounds in the experimental system, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the study of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, including the development of new synthesis methods, the investigation of its potential applications in drug discovery, and the exploration of its interactions with biomolecules. The development of new synthesis methods can improve the yield and purity of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, making it more accessible for research. The investigation of its potential applications in drug discovery can lead to the development of new drugs with anticancer, antiviral, and antimicrobial properties. The exploration of its interactions with biomolecules can improve our understanding of its mechanism of action and lead to the discovery of new targets for drug development.
Conclusion
In conclusion, N-[4-(methanesulfonamido)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(methanesulfonamido)phenyl]methanesulfonamide have been discussed in this paper. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has shown promising results in various studies and has the potential to be a valuable tool for research in the future.
Métodos De Síntesis
The synthesis of N-[4-(methanesulfonamido)phenyl]methanesulfonamide involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium bisulfite. The reaction results in the formation of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, which is a white crystalline solid with a molecular weight of 264.3 g/mol. The synthesis method of N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been studied for its anticancer, antiviral, and antimicrobial properties. In agriculture, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been used as a herbicide to control weeds in crops such as cotton, soybeans, and peanuts. In material science, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been used as a precursor for the synthesis of various metal sulfonate complexes.
Propiedades
Número CAS |
33256-34-7 |
|---|---|
Nombre del producto |
N-[4-(methanesulfonamido)phenyl]methanesulfonamide |
Fórmula molecular |
C8H12N2O4S2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
N-[4-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-3-5-8(6-4-7)10-16(2,13)14/h3-6,9-10H,1-2H3 |
Clave InChI |
RHDAIYGGSBJXBM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



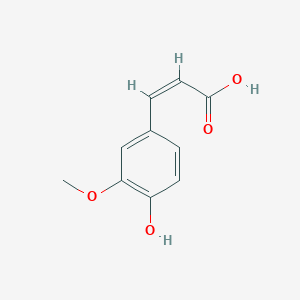
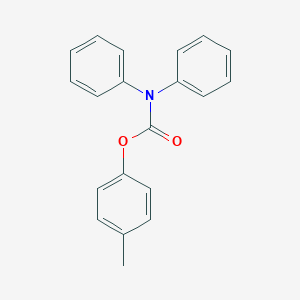
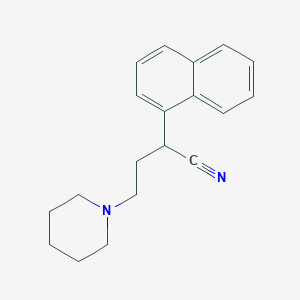
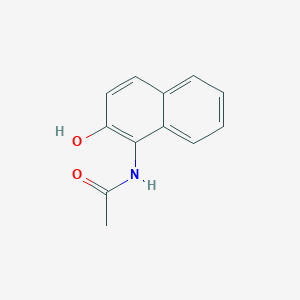
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
